molecular formula C8H5Cl2F3O2 B14039680 1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene CAS No. 1804516-71-9

1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene

Cat. No.: B14039680
CAS No.: 1804516-71-9
M. Wt: 261.02 g/mol
InChI Key: YKMBIBBNEAULIY-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol . This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring, making it a halogenated aromatic ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene typically involves the halogenation and methoxylation of a benzene derivative. One common method includes the reaction of 1,3-dichlorobenzene with difluoromethoxy and fluoromethoxy reagents under controlled conditions . The reaction conditions often require the use of catalysts and specific temperatures to ensure the selective substitution of hydrogen atoms with halogen and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and methoxy groups can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-difluoromethoxy-2-(fluoromethoxy)benzene is unique due to its specific combination of halogen and methoxy groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .

Properties

CAS No.

1804516-71-9

Molecular Formula

C8H5Cl2F3O2

Molecular Weight

261.02 g/mol

IUPAC Name

1,3-dichloro-5-(difluoromethoxy)-2-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5Cl2F3O2/c9-5-1-4(15-8(12)13)2-6(10)7(5)14-3-11/h1-2,8H,3H2

InChI Key

YKMBIBBNEAULIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)OCF)Cl)OC(F)F

Origin of Product

United States

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